molecular formula C13H15N3O4 B8343068 Ethyl N-(2,6-dimethoxyquinoxalin-3-yl)carbamate

Ethyl N-(2,6-dimethoxyquinoxalin-3-yl)carbamate

Cat. No.: B8343068
M. Wt: 277.28 g/mol
InChI Key: RJMZYAUSCPKCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2,6-dimethoxyquinoxalin-3-yl)carbamate is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl N-(3,7-dimethoxyquinoxalin-2-yl)carbamate

InChI

InChI=1S/C13H15N3O4/c1-4-20-13(17)16-11-12(19-3)15-9-6-5-8(18-2)7-10(9)14-11/h5-7H,4H2,1-3H3,(H,14,16,17)

InChI Key

RJMZYAUSCPKCKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C=CC(=C2)OC)N=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-2,6-dimethoxyquinoxaline (616 mg, 3.00 mmol) and ethyl chloroformate (391 mg, 3.60 mmol) were dissolved in dichloromethane (50 ml) at room temperature and thereto pyridine (285 mg, 3.60 mmol) was added. The resulting mixture was stirred at room temperature for 10 hours and concentrated under the reduced pressure to remove the solvent, and purified by SiO2 column chromatography. Extraction of the residue with a n-hexane:ethyl acetate (3:1) mixture and concentration gave 799 mg of the titled compound (yield, 96%).
Name
3-Amino-2,6-dimethoxyquinoxaline
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Yield
96%

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